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Introduction
Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps that play a crucial role in

the acidification of various intracellular compartments and, in some specialized cells, the

extracellular environment. Their involvement in a wide range of physiological and pathological

processes, including cancer metastasis, osteoporosis, and viral infections, has made them

attractive targets for therapeutic intervention. Among the numerous inhibitors of V-ATPase, the

macrolide antibiotics represent a significant class. This guide provides a comparative overview

of two such macrolides, TS 155-2 (also known as JBIR-100) and hygrolidin, both isolated from

Streptomyces species.

It is important to note that while both compounds are structurally related to the well-

characterized V-ATPase inhibitor bafilomycin A1, a direct comparative study quantifying their

inhibitory effects on V-ATPase is not publicly available. This guide, therefore, synthesizes the

existing data on their individual biological activities and provides a framework for their

comparative evaluation.
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Feature TS 155-2 (JBIR-100) Hygrolidin

Source Streptomyces sp. Streptomyces sp.

Chemical Class
16-membered macrolide,

bafilomycin analogue

16-membered macrocyclic

lactone, related to bafilomycins

V-ATPase Inhibition
Confirmed to inhibit V-ATPase

activity.[1][2][3][4][5]

Implied by its structural

similarity to bafilomycins, but

direct inhibition and

quantitative data are not

available in the reviewed

literature.

Reported IC50 (V-ATPase)
Not reported in the reviewed

literature.

Not reported in the reviewed

literature.

Other Reported Biological

Activities

Cytotoxic against HeLa cells

(IC50: 72.6 nM); antimicrobial

and anticancer activities.

Active against SV40 tumor

cells and inhibits the growth of

solid tumor-derived cell lines

such as DLD-1 human colon

cancer cells by inducing G1

and S phase arrest. Active

against Valsa ceratosperma,

the pathogen of apple canker

disease.

Mechanism of V-ATPase Inhibition by Macrolides
Macrolide inhibitors of the bafilomycin class, to which TS 155-2 belongs and hygrolidin is

structurally related, typically target the V₀ subunit of the V-ATPase complex. The V₀ subunit is

the transmembrane proton pore. By binding to this subunit, these inhibitors are thought to

induce a conformational change that blocks the proton translocation pathway, thereby inhibiting

the pump's activity. This leads to a decrease in the acidification of intracellular organelles.
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Figure 1. Proposed mechanism of V-ATPase inhibition by TS 155-2 and hygrolidin.

Experimental Protocols for V-ATPase Inhibition
Assay
To directly compare the inhibitory potency of TS 155-2 and hygrolidin on V-ATPase, a

standardized in vitro V-ATPase activity assay is required. Below is a detailed methodology that

can be adapted for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of TS 155-2 and

hygrolidin on V-ATPase activity.
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Materials:

Isolated membrane vesicles enriched in V-ATPase (e.g., from bovine chromaffin granules or

yeast vacuoles).

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgSO₄, 0.2 mM EGTA.

ATP solution (100 mM).

ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe (1 mM in ethanol).

Test compounds: TS 155-2 and hygrolidin dissolved in DMSO.

Bafilomycin A1 (as a positive control).

Valinomycin (1 mM in ethanol).

Fluorometer capable of measuring fluorescence quenching.

Procedure:

Preparation of Membrane Vesicles: Isolate and purify membrane vesicles containing V-

ATPase from a suitable source according to established protocols. Determine the protein

concentration of the vesicle preparation using a standard method (e.g., Bradford assay).

V-ATPase Activity Assay (Proton Pumping):

In a fluorescence cuvette, add the assay buffer.

Add the membrane vesicles to a final protein concentration of 50-100 µg/mL.

Add ACMA to a final concentration of 1 µM.

Add valinomycin to a final concentration of 1 µM to dissipate the membrane potential.

Incubate for 5 minutes at room temperature to allow for temperature equilibration and dye

partitioning into the vesicles.
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Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 412

nm, Emission: 482 nm).

To initiate the proton pumping activity, add ATP to a final concentration of 1-2 mM. A

decrease in fluorescence (quenching) indicates the acidification of the vesicle interior.

Monitor the initial rate of fluorescence quenching.

Inhibition Assay:

Prepare a series of dilutions of TS 155-2 and hygrolidin in DMSO.

Pre-incubate the membrane vesicles with varying concentrations of the test compounds

(or DMSO as a vehicle control) for 10-15 minutes at room temperature before initiating the

assay as described in step 2.

Also, include a set of experiments with a known V-ATPase inhibitor like bafilomycin A1 as

a positive control.

Measure the initial rate of ATP-dependent proton pumping for each inhibitor concentration.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to the DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value for each compound by fitting the data to a dose-response curve

using appropriate software (e.g., GraphPad Prism).
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Figure 2. Experimental workflow for determining the IC50 of V-ATPase inhibitors.

Conclusion
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TS 155-2 and hygrolidin are both promising macrolide compounds with demonstrated or

potential V-ATPase inhibitory activity. Their structural similarity to the well-established

bafilomycin family of inhibitors suggests a similar mechanism of action. However, the lack of

publicly available, direct comparative studies on their V-ATPase inhibitory potency makes it

difficult to definitively rank their efficacy. The provided experimental protocol offers a clear path

for researchers to perform such a comparison. Further investigation into the specific V-ATPase

inhibitory activities and isoform selectivity of TS 155-2 and hygrolidin is warranted to fully

understand their therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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